2-Hydrazinylpyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

pyrazin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-8-4-3-6-1-2-7-4/h1-3H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRLZJDPKUSDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363374 | |

| Record name | 2-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54608-52-5 | |

| Record name | 2-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydrazinopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-Hydrazinylpyrazine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-hydrazinylpyrazine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its fundamental properties, synthesis, reactivity, and applications, aiming to serve as a foundational resource for professionals in the field.

Core Properties and Structural Features

This compound, also known as pyrazin-2-ylhydrazine, is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.[1] The introduction of a hydrazinyl (-NHNH2) group at the 2-position imparts unique chemical reactivity and potential for biological activity.

Physicochemical Data Summary

A clear understanding of the physicochemical properties is essential for handling, reaction design, and formulation.

| Property | Value | Reference |

| Molecular Formula | C4H6N4 | [2] |

| Molecular Weight | 110.12 g/mol | [2] |

| CAS Number | 54608-52-5 | [2] |

| Appearance | Solid (crystalline powder) | [3] |

| Melting Point | 41-44 °C | [4] |

| Boiling Point | 90-92 °C at 1 mmHg | [4] |

| Solubility | Soluble in water and common organic solvents like ethanol. | [3] |

| XLogP3 | -0.2 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

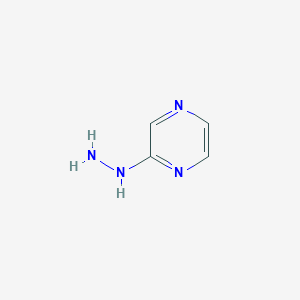

Structural Diagram

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the nucleophilic substitution of a halopyrazine with hydrazine.

General Synthesis Protocol

A common and scalable method utilizes 2-chloropyrazine and hydrazine hydrate.[6][7]

Reaction: 2-Chloropyrazine + Hydrazine Hydrate → this compound + HCl

Rationale: The electron-withdrawing nature of the pyrazine ring and the halogen facilitates nucleophilic attack by hydrazine. An excess of hydrazine hydrate is often used to drive the reaction and neutralize the hydrochloric acid byproduct.[7]

Experimental Workflow Diagram

Caption: Generalized workflow for this compound synthesis.

Step-by-Step Methodology

-

Reaction Setup: A solution of 2-chloropyrazine in a suitable solvent (e.g., butanol) is prepared in a reaction vessel.[6]

-

Reagent Addition: Hydrazine hydrate is added to the solution. The reaction can be run at elevated temperatures, for instance, 100°C.[6]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC).[6]

-

Work-up: Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted into an organic solvent like ethyl acetate.[6]

-

Purification: The combined organic layers are dried and concentrated. The crude product can then be purified by methods such as column chromatography or recrystallization to yield the final product.

Chemical Reactivity and Applications

The hydrazinyl group is highly reactive and serves as a versatile handle for further chemical modifications.[3]

Key Reactions

-

Condensation Reactions: It readily reacts with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is fundamental in constructing more complex molecules.[3]

-

Cyclization Reactions: this compound is a key precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrazines and triazolo[4,3-a]pyrazines, which are important scaffolds in medicinal chemistry.

-

Acylation and Sulfonylation: The nitrogen atoms of the hydrazinyl group can be acylated or sulfonylated, providing another avenue for derivatization.

Applications in Drug Discovery

The pyrazine ring is a recognized "privileged structure" in medicinal chemistry, present in numerous natural products and approved drugs.[8] Pyrazine derivatives are explored for a wide range of therapeutic areas. The hydrazide functional group itself is a key component in several established drugs, such as the anti-tuberculosis agent isoniazid.[9]

The hybridization of the pyrazine core with moieties from natural products is a strategy employed to discover new drug candidates with potential applications in treating cancer and other diseases.[1] Specifically, derivatives of this compound are investigated for their potential as:

-

Antimicrobial Agents: The structural similarity to other hydrazide-containing antimicrobials makes this a promising area of research.[10]

-

Anticancer Agents: Pyrazine-based compounds have been shown to inhibit signaling pathways, such as NF-κB, AKT, and ERK, which are often dysregulated in cancer.[1]

Caption: Reactivity and application pathways of this compound.

Spectroscopic Analysis

Confirmation of the structure and purity of this compound is achieved through a combination of spectroscopic methods.

| Technique | Interpretation |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z = 110, confirming the molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the hydrazine group (typically in the 3200-3400 cm⁻¹ region) and C=N/C=C stretching of the pyrazine ring (around 1500-1600 cm⁻¹) would be expected. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show distinct signals for the aromatic protons on the pyrazine ring and the protons of the -NH and -NH₂ groups. ¹³C NMR would show signals for the four unique carbon atoms in the molecule. |

Note: Specific peak positions in NMR and IR can vary depending on the solvent and other experimental conditions.

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

GHS Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.[11]

-

Handling Precautions: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[11][12]

-

Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[11]

References

- ChemicalBook. (2025, July 26). 2-Hydrazinopyrazine - Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyrazine. PubChem Compound Summary for CID 1487823.

- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

- ECHEMI. (n.d.). 2-Hydrazinopyridine SDS, 4930-98-7 Safety Data Sheets.

- Pharmacompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.

- Cheméo. (n.d.). Chemical Properties of 2-Hydrazinopyridine (CAS 4930-98-7).

- Alchemist-chem. (n.d.). Pyridine, 2-Hydrazino- | Properties, Applications, Safety Data & Suppliers in China.

- ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis.

- ResearchGate. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

- Fisher Scientific. (n.d.). 2-Hydrazinopyridine, 98%.

- Sigma-Aldrich. (2014, March 5). Safety Data Sheet.

- ResearchGate. (n.d.). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c.

- National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyridine. PubChem Compound Summary for CID 78645.

- Medknow Publications. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.

- ChemicalBook. (n.d.). 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum.

- National Institute of Standards and Technology. (n.d.). 2-Hydrazinopyridine. NIST Chemistry WebBook.

- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC.

- YouTube. (2021, May 5). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry.

- YouTube. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.

- YouTube. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine, 2-Hydrazino- | Properties, Applications, Safety Data & Suppliers in China [pipzine-chem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jyoungpharm.org [jyoungpharm.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

2-Hydrazinylpyrazine CAS number 54608-52-5

An In-Depth Technical Guide to 2-Hydrazinylpyrazine (CAS 54608-52-5): Synthesis, Characterization, and Applications in Drug Discovery

Introduction

This compound (CAS No. 54608-52-5) is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. As a substituted pyrazine, a scaffold present in numerous biologically active compounds like folic acid and riboflavin, it offers a unique combination of a nitrogen-rich aromatic core and a highly reactive hydrazine moiety.[1][2] This structure makes it an invaluable intermediate for synthesizing diverse molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. It delves into its chemical and physical properties, details a robust synthesis protocol with mechanistic insights, outlines methods for analytical characterization, and explores its critical applications, most notably as a key precursor in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[3] Furthermore, it examines the broader utility of this compound in creating libraries of hydrazone derivatives, which have shown a wide spectrum of pharmacological activities.[4][5][6]

Chemical and Physical Properties

This compound is a pale yellow solid at room temperature.[3] Its structural attributes and physical characteristics are fundamental to its handling, reactivity, and solubility in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 54608-52-5 | [3][7][8][9] |

| Molecular Formula | C₄H₆N₄ | [3][7][9] |

| Molecular Weight | 110.12 g/mol | [3][7][9] |

| IUPAC Name | pyrazin-2-ylhydrazine | [8][9] |

| Synonyms | 2-Hydrazinopyrazine, Pyrazinylhydrazine | [3][8] |

| Melting Point | 109-113 °C | [3][8] |

| Boiling Point | 246.3 ± 23.0 °C (Predicted) | [3] |

| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [3] |

| Water Solubility | Slightly soluble | [3][10] |

| SMILES | C1(=NN)=NC=CN=C1 | [3][7] |

| InChIKey | IVRLZJDPKUSDCF-UHFFFAOYSA-N | [3][8][9] |

Synthesis and Reaction Mechanism

The most prevalent and industrially relevant synthesis of this compound involves the nucleophilic aromatic substitution of a halo-pyrazine, typically 2-chloropyrazine, with hydrazine hydrate.[3][11] This reaction is efficient but requires careful control of conditions to maximize yield and minimize side-product formation.

Causality in Synthesis:

-

Excess Hydrazine Hydrate: A significant excess of hydrazine hydrate is employed to serve two primary functions. Firstly, it acts as the nucleophile. Secondly, and more critically, it functions as the reaction medium and an acid scavenger, neutralizing the HCl formed during the reaction. Using a large excess also statistically favors the reaction of 2-chloropyrazine with hydrazine rather than with the already-formed this compound product, which could otherwise lead to the formation of undesired dimer byproducts.[12]

-

Temperature Control: The reaction is exothermic. The rate of addition of 2-chloropyrazine must be carefully controlled to maintain the reaction temperature, typically around 65°C.[3] Uncontrolled temperature escalation can lead to decomposition of the product and an increased rate of side reactions.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2-Chloropyrazine[3]

-

Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 35% aqueous hydrazine hydrate (e.g., 25.8 g, ~17.5 molar equivalents).

-

Heating: Heat the hydrazine hydrate solution to 63-65°C.

-

Reactant Addition: Slowly add 2-chloropyrazine (e.g., 2.0 g, 1 molar equivalent) dropwise to the heated hydrazine hydrate solution. Crucial Step: Strictly control the addition rate to ensure the internal temperature does not exceed 65°C.

-

Reaction: After the addition is complete, continue to heat and stir the reaction mixture at 65°C overnight.

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Isolation: Remove the solvent (excess hydrazine hydrate and water) by distillation under reduced pressure.

-

Product: The resulting yellow powder is this compound. A typical yield is around 75%.[3]

Analytical Characterization

Confirming the identity and purity of synthesized this compound is essential. A combination of spectroscopic and chromatographic methods provides a comprehensive characterization.

Spectroscopic Data:

-

¹H NMR (400 MHz, CD₃OD): The proton NMR spectrum provides definitive structural confirmation. The expected signals for the pyrazine ring protons are: δ 8.10 (d, J=1.6 Hz, 1H), 8.00 (dd, J=3.2, 1.6 Hz, 1H), and 7.73 (d, J=3.2 Hz, 1H).[3] The distinct splitting pattern is characteristic of the 2-substituted pyrazine ring.

-

Mass Spectrometry (ESI): Electrospray ionization mass spectrometry is used to confirm the molecular weight. The expected value for the protonated molecule [M+H]⁺ is m/z 111.1.[3]

-

Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups. Characteristic absorption bands include N-H stretching vibrations from the hydrazine moiety.[13]

Analytical Workflow Diagram

Caption: Standard analytical workflow for identity and purity validation.

Core Applications in Drug Discovery

The utility of this compound stems from its dual functionality: the pyrazine ring serves as a stable, biologically relevant core, while the hydrazine group offers a reactive handle for further chemical modification.

A. Keystone Intermediate for Sitagliptin

The most prominent application of this compound is its role as a key reagent in the synthesis of Sitagliptin, a potent and selective inhibitor of DPP-4 used for the treatment of type II diabetes.[3] The synthesis involves a condensation reaction between this compound and a suitable keto-amide intermediate to form a triazolopyrazine core, which is central to Sitagliptin's structure.

B. Synthesis of Biologically Active Hydrazone Derivatives

The nucleophilic nitrogen of the hydrazine moiety readily reacts with the electrophilic carbon of aldehydes and ketones to form hydrazone linkages (-N-N=C-). This reaction is a cornerstone of combinatorial chemistry and medicinal chemistry for generating large libraries of diverse compounds for biological screening.[5][6][14] Derivatives of this compound have demonstrated a remarkable range of biological activities:

-

Antileishmanial Activity: Studies have shown that 2-pyrazylhydrazone derivatives exhibit significant activity against Leishmania amazonensis. The proposed mechanism of action involves the generation of reactive oxygen species (ROS) and the disruption of the parasite's mitochondrial function.[4]

-

Antimicrobial and Anticancer Potential: The broader class of hydrazones is well-documented for its wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5][6] The pyrazine nucleus itself is a known pharmacophore in various approved drugs, enhancing the potential of its derivatives.[1][15]

Reaction Pathway to Therapeutic Leads

Caption: Formation of hydrazone derivatives for therapeutic screening.

Safety, Handling, and Storage

Due to its chemical nature as a hydrazine derivative, this compound must be handled with appropriate safety precautions.

Hazard Identification:

Based on GHS classifications, this compound is associated with the following hazards:

Recommended Handling and PPE:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][17]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16][18]

-

Wash hands thoroughly after handling.[16]

-

Avoid eating, drinking, or smoking in the work area.[18]

Storage:

-

Store in a tightly sealed container in a cool, dry place.[16]

-

For long-term stability, store in a freezer under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[3]

-

Keep in a dark place, as the compound may be light-sensitive.[3]

Conclusion

This compound is a compound of significant strategic importance in pharmaceutical research and development. Its straightforward synthesis, combined with the versatile reactivity of its hydrazine group, establishes it as a powerful building block. While its role in the industrial synthesis of Sitagliptin highlights its commercial value, its potential extends far beyond this single application. The continued exploration of this compound as a scaffold for novel hydrazone derivatives promises to yield new therapeutic agents targeting a wide range of diseases, from infectious tropical diseases to cancer. Adherence to proper analytical validation and safety protocols is paramount for any researcher utilizing this valuable chemical intermediate.

References

- Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. PubMed. [Link]

- This compound | CAS 54608-52-5.

- Biologically active and practically useful 2-hydrazinylpyridines.

- 2-Hydrazinopyrazine | C4H6N4 | CID 1487823. PubChem - NIH. [Link]

- Synthetic process for 2-hydrazinylpyridine derivative.

- 2-Hydrazinopyridine | C5H7N3 | CID 78645. PubChem. [Link]

- Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?.

- Synthesis, biological activity, and mechanism of action of new 2-pyrimidinyl hydrazone and N-acylhydrazone derivatives, a potent and new classes of antileishmanial agents. PubMed. [Link]

- Analytical Methods for Hydrazine. Agency for Toxic Substances and Disease Registry. [Link]

- Synthesis process of 2-hydrazinopyridine derivative.

- A review exploring biological activities of hydrazones. PMC - PubMed Central. [Link]

- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Scholars Research Library. [Link]

- This compound | Drug Information, Uses, Side Effects, Pharma intermedi

- HYDRAZINE Method no.: 68. OSHA. [Link]

- Biological Activities of Hydrazone Deriv

- Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]

- Thermophysical Properties of hydrazine. Chemcasts. [Link]

- Hydrazine. NIST WebBook. [Link]

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

- IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products.

- Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine.

- Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.

- NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Rasayan J. Chem. [Link]

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic

- Spectral Inform

- Hydrazine. SpectraBase. [Link]

- Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity.

- hydrazine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST. [Link]

- Hydrazine Toxicology.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydrazinopyrazine | 54608-52-5 [chemicalbook.com]

- 4. Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS 54608-52-5 [matrix-fine-chemicals.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 2-Hydrazinopyrazine | C4H6N4 | CID 1487823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Hydrazinopyrazine, 98% | Fisher Scientific [fishersci.ca]

- 11. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. jyoungpharm.org [jyoungpharm.org]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Hydrazinylpyrazine from Chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-hydrazinylpyrazine from chloropyrazine, a critical transformation for accessing a key building block in medicinal chemistry. We delve into the mechanistic underpinnings of this nucleophilic aromatic substitution reaction, providing a detailed, field-proven experimental protocol. This document is structured to offer not just a procedural methodology, but also the scientific rationale behind the experimental design, ensuring both reproducibility and a deeper understanding of the reaction dynamics. Safety protocols, analytical characterization, and purification strategies are also discussed in detail to provide a holistic guide for laboratory application.

Introduction: The Significance of this compound in Drug Discovery

The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, present in numerous FDA-approved drugs and a vast array of compounds currently under investigation.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules with specific biological activities. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecular architectures.[3] The hydrazine moiety is a potent nucleophile and a precursor for the formation of various heterocyclic systems such as pyrazoles and triazoles, which are themselves important pharmacophores.[4] The development of robust and efficient synthetic routes to this compound is therefore of paramount importance to the drug discovery and development pipeline.[5]

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The synthesis of this compound from chloropyrazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[6][7] Unlike nucleophilic substitution on aliphatic systems, the SNAr reaction on an aromatic ring does not proceed via an SN1 or SN2 pathway. Instead, it involves a two-step addition-elimination process.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of hydrazine (specifically, the lone pair on one of the nitrogen atoms) on the carbon atom bearing the chlorine substituent in the pyrazine ring. The pyrazine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack.[7] This attack disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyrazine ring is restored. This step is typically the rate-determining step of the reaction. The overall reaction is driven by the formation of the stable aromatic product.

Diagrammatic Representation of the SNAr Mechanism:

Caption: SNAr mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures and has been optimized for both yield and purity.[8]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 2-Chloropyrazine | ≥98% | Commercially Available | |

| Hydrazine Hydrate (55-64%) | Reagent Grade | Commercially Available | Caution: Highly toxic and corrosive.[9][10][11] |

| Ethanol (or Butan-1-ol) | Anhydrous | Commercially Available | Solvent |

| Ethyl Acetate | ACS Grade | Commercially Available | Extraction Solvent |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | Drying Agent |

| Water | Deionized | In-house |

Equipment

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2-chloropyrazine (1 equivalent) is prepared in a suitable solvent such as ethanol or butan-1-ol.[8]

-

Addition of Hydrazine Hydrate: To the stirred solution of 2-chloropyrazine, add hydrazine hydrate (typically a large excess, e.g., 5-10 equivalents) dropwise at room temperature.[12] A large excess of hydrazine hydrate is often used to drive the reaction to completion and minimize the formation of dimeric byproducts.[12]

-

Reaction Conditions: The reaction mixture is then heated to reflux (the specific temperature will depend on the solvent used, e.g., ~78 °C for ethanol, ~118 °C for butan-1-ol) and stirred for a period of 2 to 48 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion of the reaction (as indicated by the disappearance of the starting material on TLC), the reaction mixture is cooled to room temperature. The excess hydrazine hydrate and solvent are typically removed under reduced pressure. The residue is then taken up in water and the product is extracted with an organic solvent such as ethyl acetate.[8] The organic layers are combined.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.[8]

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations: Handling Hydrazine

Hydrazine and its hydrates are classified as Particularly Hazardous Substances (PHS) and require strict safety protocols.[9]

-

Toxicity: Hydrazine is acutely toxic via inhalation, ingestion, and dermal contact. It is also a suspected carcinogen and a reproductive toxin.[9][13]

-

Corrosivity: It is highly corrosive and can cause severe burns to the skin and eyes.[10]

-

Flammability and Reactivity: Hydrazine is a flammable and unstable compound.[9]

-

Personal Protective Equipment (PPE): Always handle hydrazine hydrate in a certified chemical fume hood.[9] Wear appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves (such as nitrile or chloroprene), and ANSI Z87.1-compliant safety goggles. A face shield is recommended when there is a splash hazard.[9][10]

-

Spill and Exposure Procedures: In case of a spill, evacuate the area and notify emergency personnel.[9] For skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][14]

Product Purification and Characterization

Purification

The crude this compound may contain unreacted starting materials or byproducts. Purification can be achieved through several methods:

-

Recrystallization: This is a common method for purifying solid products. A suitable solvent system (e.g., ethanol/water, acetonitrile) should be determined to provide good recovery of the pure compound.[15]

-

Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A suitable eluent system (e.g., ethyl acetate/hexanes) can be determined by TLC analysis.

-

Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and quantifying any impurities.[16][17] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid) is typically used.[17] Detection is commonly performed using a UV detector.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the structure of the molecule and confirming the successful substitution of the chlorine atom with the hydrazinyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the hydrazine moiety.

| Analytical Technique | Purpose | Key Observations |

| HPLC | Purity Assessment | Single major peak corresponding to the product. |

| MS | Molecular Weight Determination | Molecular ion peak corresponding to the calculated mass of C4H6N4. |

| 1H NMR | Structural Elucidation | Characteristic signals for the pyrazine ring protons and the -NH and -NH2 protons of the hydrazinyl group. |

| 13C NMR | Structural Confirmation | Signals corresponding to the carbon atoms of the pyrazine ring. |

| IR | Functional Group Identification | N-H stretching vibrations in the region of 3200-3400 cm-1. |

Conclusion

The synthesis of this compound from chloropyrazine is a fundamental and highly valuable reaction in the field of medicinal chemistry. A thorough understanding of the SNAr mechanism, coupled with a well-defined experimental protocol and stringent safety measures, is crucial for the successful and safe execution of this synthesis. The analytical techniques outlined in this guide provide the necessary tools for the comprehensive characterization and quality control of the final product, ensuring its suitability for subsequent applications in drug discovery and development.

References

- Ekar, J., & Kranjc, K. (2021). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Synthesis, 53(06), 1112-1120. [Link]

- Li, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(18), 4589. [Link]

- University of California, Berkeley.

- Google Patents. (2017).

- Acros Organics. (2010).

- ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. [Link]

- ResearchGate. (2025). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones | Request PDF. [Link]

- Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. [Link]

- Google Patents. (2019).

- Thiel, O. R., & Achmatowicz, M. M. (2011). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 88, 255. [Link]

- ResearchGate. (2008). 1-(3-Chloropyridin-2-yl)hydrazine. [Link]

- Pharmacompass.

- TMP Chem. (2019).

- Bram, G., et al. (1970). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 122-125. [Link]

- ResearchGate.

- ResearchGate. (2025). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines | Request PDF. [Link]

- Wang, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(15), 4995. [Link]

- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 1993-2001. [Link]

- ResearchGate.

- Castro, M. C., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals, 14(11), 1083. [Link]

- Somashekara, C. T., et al. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. E-Journal of Chemistry, 8(1), 113-118. [Link]

- ResearchGate. (2020). How to purify hydrazone?. [Link]

- Semantic Scholar. (2017). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniqu. [Link]

- Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410. [Link]

- Rawat, P., Nema, P., & Kashaw, S. K. (2024). EXPLORING UTILITY OF PYRAZINE-BASED HETEROCYCLIC COMPOUNDS IN ANTICANCER DRUG DEVELOPMENT. Bulletin of Pharmaceutical Research, 14(1). [Link]

- Google Patents. (1988).

- Google Patents. (1987).

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. ehs.ucsb.edu [ehs.ucsb.edu]

- 10. files.dep.state.pa.us [files.dep.state.pa.us]

- 11. chemicalbook.com [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. researchgate.net [researchgate.net]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of 2-Hydrazinylpyrazine

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Hydrazinylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This compound, with the molecular formula C₄H₆N₄, is a heterocyclic amine that serves as a critical building block in the landscape of medicinal chemistry and materials science.[1] Its structure, a pyrazine ring substituted with a hydrazine moiety, combines the unique electronic properties of a nitrogen-rich aromatic system with the versatile reactivity of a hydrazine group. The pyrazine core is recognized as a "privileged scaffold," a structural motif frequently found in biologically active compounds, due to its ability to engage in various non-covalent interactions with biological targets.[2][3] The hydrazine functional group provides a reactive handle for constructing more complex molecular architectures, particularly through the formation of hydrazones, which are themselves a cornerstone of many therapeutic agents.[4]

This guide offers a detailed exploration of the molecular structure, bonding, and properties of this compound. It is designed to provide senior researchers and drug development professionals with a deep understanding of the molecule's fundamental characteristics, from its electronic nature and tautomeric behavior to its synthesis and spectroscopic signature, thereby enabling its strategic deployment in the design of novel chemical entities.

Part 1: Molecular Structure and Bonding: A Detailed Analysis

Core Architecture and Electronic Landscape

The molecular architecture of this compound consists of two key components: a six-membered aromatic pyrazine ring and an appended hydrazine (-NHNH₂) group. The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms at positions 1 and 4. This inherent electronic property significantly influences the molecule's reactivity and intermolecular interactions.

The bonding within the molecule is a product of hybridized atomic orbitals. The carbon and nitrogen atoms of the pyrazine ring are sp² hybridized, forming a planar, cyclic, and aromatic system with a delocalized π-electron cloud. The nitrogen atoms of the hydrazine substituent are typically considered sp³ hybridized, adopting a more flexible, non-planar geometry. This structural dichotomy—a rigid aromatic plane coupled with a flexible side chain—is crucial for its function as a versatile molecular scaffold.

From an electronic standpoint, the hydrazine group acts as an electron-donating group through resonance, pushing electron density into the electron-deficient pyrazine ring. This electronic interplay governs the molecule's reactivity, particularly the susceptibility of the ring to certain types of chemical transformations and the nucleophilicity of the hydrazine nitrogen atoms.

The Critical Question of Tautomerism

A pivotal feature of this compound is its potential to exist in a tautomeric equilibrium between the amino form (this compound) and the imino form (2(1H)-pyrazinone hydrazone). This phenomenon is common in 2- and 4-substituted heterocyclic amines and has profound implications for the molecule's chemical behavior, receptor binding, and spectroscopic properties.[5][6]

The equilibrium can be influenced by several factors, including solvent polarity, pH, and temperature.[7] In many contexts, derivatives are represented in the amino form, but the existence of the imino tautomer must be considered, especially when interpreting experimental data or modeling molecular interactions.[5]

Caption: Tautomeric equilibrium of this compound.

Intermolecular Interaction Potential

The potential for forming strong and directional intermolecular interactions is key to the utility of this compound in drug design. The molecule possesses both hydrogen bond donors (the -NH and -NH₂ protons) and hydrogen bond acceptors (the ring nitrogens and the lone pairs on the hydrazine nitrogens). This allows it to form robust hydrogen bonding networks with protein active sites.[3] Furthermore, the aromatic pyrazine ring can participate in π-π stacking and other non-covalent interactions, further stabilizing ligand-protein complexes.[3]

Caption: Key intermolecular interactions for drug design.

Part 2: Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of this compound. The following data, based on established values for structurally analogous compounds like 2-hydrazinopyridine, provides a predictive framework for its spectroscopic signature.[8][9][10][11][12]

Data Summary: Predicted Spectroscopic Properties

| Technique | Feature | Predicted Chemical Shift / Frequency / m/z | Rationale / Comments |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm | Protons on the electron-deficient pyrazine ring are deshielded and appear downfield. |

| -NH Proton | Broad singlet, δ 5.5 - 7.5 ppm | Chemical shift is variable and depends on solvent and concentration; subject to exchange. | |

| -NH₂ Protons | Broad singlet, δ 3.5 - 5.5 ppm | Chemical shift is variable; subject to exchange. | |

| ¹³C NMR | Aromatic Carbons | δ 130 - 160 ppm | The carbon bearing the hydrazine group (C2) will be distinct from the other ring carbons. |

| IR Spectroscopy | N-H Stretch | 3200 - 3400 cm⁻¹ (broad) | Characteristic of the primary and secondary amine groups in the hydrazine moiety. |

| C=N, C=C Stretch | 1500 - 1650 cm⁻¹ | Aromatic ring stretching vibrations. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 110 | Corresponds to the molecular weight of C₄H₆N₄.[1] |

| Key Fragments | m/z 79, 52 | Likely fragments corresponding to the pyrazine ring after loss of the hydrazine side chain. |

Part 3: Synthesis and Chemical Reactivity

A Validated Synthetic Protocol

The most common and reliable method for synthesizing this compound is via nucleophilic aromatic substitution (SₙAr) of a suitable precursor, typically 2-chloropyrazine. The protocol is analogous to the well-established synthesis of 2-hydrazinopyridine.[13][14]

Objective: To synthesize this compound from 2-chloropyrazine and hydrazine hydrate.

Causality: The electron-withdrawing nature of the ring nitrogens in 2-chloropyrazine activates the chlorine-bearing carbon towards nucleophilic attack by hydrazine. An excess of hydrazine hydrate is typically employed to serve as both the nucleophile and the base to neutralize the HCl byproduct, while also minimizing the formation of dimeric side products.[15]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of hydrazine hydrate (5-10 molar equivalents) in a suitable solvent (e.g., ethanol, butanol, or water), add 2-chloropyrazine (1.0 equivalent).[13]

-

Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After confirming the complete consumption of the starting material, cool the reaction mixture to room temperature. Dilute the mixture with water.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography or recrystallization to afford the final product.

Caption: General workflow for the synthesis of this compound.

Hallmark Reactivity: Formation of Hydrazones

The most significant reaction of this compound in the context of drug development is its condensation with aldehydes and ketones to form stable hydrazone derivatives. This reaction is robust, high-yielding, and provides a powerful method for generating large libraries of diverse compounds for biological screening.[4][16] The resulting pyrazinyl-hydrazone scaffold is a common feature in molecules designed to act as kinase inhibitors and other therapeutic agents.[4]

Part 4: Applications in Drug Discovery and Development

A Scaffold for Therapeutic Agents

The combination of the pyrazine ring and the reactive hydrazine handle makes this compound a valuable starting point for drug discovery campaigns. The pyrazine moiety can be tailored to occupy specific pockets in a protein's active site, while the hydrazone linkage allows for the introduction of various substituents to modulate properties like potency, selectivity, and pharmacokinetics (ADME).[17] Derivatives have been investigated for a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][18]

A Tool for Bioanalytical Chemistry

Beyond its role as a scaffold, the hydrazine group is a well-known chemical handle for derivatization in analytical chemistry. In high-sensitivity techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound can be used as a reagent to tag molecules that ionize poorly, such as certain steroids.[19] By reacting the target molecule with this compound, a nitrogen-rich, readily ionizable tag is introduced, significantly enhancing the signal and lowering the limits of detection.[19][20]

Part 5: Safety, Handling, and Storage

As with all hydrazine derivatives, this compound must be handled with appropriate care. It is classified as harmful if swallowed and can cause serious eye damage and skin irritation.[1][21]

Safety and Handling Protocol Summary

| Aspect | Guideline | Reference |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves, and a lab coat. | [22][23] |

| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. | [22][24] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. | [22][23] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [22] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. | [22] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [22] |

References

- PubChem. 2-Hydrazinopyrazine.

- Google Patents.

- ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? [Link]

- PubChem. 2-Hydrazinopyridine.

- ResearchGate. Tautomers of 2-hydrazinopyrimidin-4(3H)-ones. [Link]

- Semantic Scholar. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniqu. [Link]

- NIST. 2-Hydrazinopyridine Mass Spectrum. [Link]

- National Institutes of Health (PMC). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. [Link]

- NIST. 2-Hydrazinopyridine IR Spectrum. [Link]

- MedCrave.

- ResearchGate. Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. [Link]

- National Institutes of Health (PMC). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. [Link]

- NIST. 2-Hydrazinopyridine. [Link]

- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

- PubMed. Identification of novel hydrazine metabolites by 15N-NMR. [Link]

- ACS Publications. A Computational Study of the Heterogeneous Synthesis of Hydrazine on Co3Mo3N. [Link]

- PubChem. 2-Hydrazinylpyrimidine.

- ScienceDirect. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. [Link]

- PubMed. Molecular Interactions of Pyrazine-Based Compounds to Proteins. [Link]

- National Institutes of Health (PMC).

- PubMed.

- Journal of the Chemical Society, Perkin Transactions 2. Tautomeric pyridines. Part XIV. The tautomerism of 2-benzyl-, 2-benzhydryl-, and 2-anilino-pyridine. [Link]

Sources

- 1. 2-Hydrazinopyrazine | C4H6N4 | CID 1487823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tautomeric pyridines. Part XIV. The tautomerism of 2-benzyl-, 2-benzhydryl-, and 2-anilino-pyridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Hydrazinopyridine(4930-98-7) IR Spectrum [m.chemicalbook.com]

- 10. 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Hydrazinopyridine [webbook.nist.gov]

- 12. 2-Hydrazinopyridine [webbook.nist.gov]

- 13. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 14. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. jyoungpharm.org [jyoungpharm.org]

- 19. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. fishersci.com [fishersci.com]

- 23. echemi.com [echemi.com]

- 24. fishersci.com [fishersci.com]

Spectroscopic Data of 2-Hydrazinylpyrazine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-hydrazinylpyrazine (C₄H₆N₄), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of complete, published experimental spectra for this compound, this guide will present a detailed interpretation based on available data, supplemented by predictive analysis and expert comparison with the closely related analogue, 2-hydrazinopyridine. This approach offers a robust framework for the characterization of this molecule.

Introduction to this compound and its Spectroscopic Importance

This compound, with a molecular weight of 110.12 g/mol , is a pyrazine derivative containing a reactive hydrazinyl group.[1] The structural elucidation of such molecules is fundamental to understanding their chemical behavior and potential as pharmaceutical scaffolds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the identity, purity, and structure of synthesized compounds like this compound. This guide will delve into the expected and observed spectral features of this compound, providing researchers with the necessary insights for its unambiguous identification.

The structural similarity to pyrazinamide, a first-line anti-tuberculosis drug, underscores the potential biological significance of this compound and its derivatives, making a thorough understanding of its physicochemical properties, as revealed through spectroscopy, particularly relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with interpretive guidance based on established principles and data from analogous compounds.

¹H NMR Spectroscopy: A Predicted Analysis

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound showing distinct proton environments.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparative Insights |

| H-3 | ~8.1 - 8.3 | Doublet | ~1.5 | This proton is adjacent to a nitrogen atom and is expected to be in the downfield aromatic region. The small coupling constant is characteristic of a meta-coupling to H-5. |

| H-5 | ~7.9 - 8.1 | Doublet of Doublets | J(H5-H6) ≈ 2.5, J(H5-H3) ≈ 1.5 | H-5 is coupled to both H-6 (ortho) and H-3 (meta), resulting in a doublet of doublets. |

| H-6 | ~7.7 - 7.9 | Doublet | ~2.5 | This proton is ortho to H-5 and will appear as a doublet. |

| -NH- | ~8.5 - 9.5 | Broad Singlet | - | The chemical shift of the N-H proton of the hydrazinyl group is highly dependent on solvent and concentration and will likely appear as a broad singlet due to quadrupole broadening and exchange. |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet | - | The protons of the terminal amino group are also subject to exchange and will likely appear as a broad singlet. |

Causality in Predictions: The predicted chemical shifts are based on the electron-withdrawing nature of the pyrazine ring nitrogens and the hydrazinyl substituent. The coupling constants are estimated from typical values for aromatic systems. For comparison, the aromatic protons of 2-hydrazinopyridine appear in the range of 6.6-8.1 ppm.[3] The additional nitrogen in the pyrazine ring is expected to deshield the ring protons further, shifting them downfield.

¹³C NMR Spectroscopy: A Predicted Analysis

Similar to the ¹H NMR, a predicted ¹³C NMR spectrum provides valuable structural information.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |

| C-2 | ~158 - 162 | This carbon is directly attached to two nitrogen atoms (one in the ring and one from the hydrazinyl group), leading to significant deshielding and a downfield chemical shift. |

| C-3 | ~130 - 135 | This carbon is adjacent to a ring nitrogen and is expected to be in the typical aromatic region for nitrogen heterocycles. |

| C-5 | ~135 - 140 | Similar to C-3, this carbon is influenced by the ring nitrogens. |

| C-6 | ~128 - 133 | This carbon is also part of the aromatic pyrazine ring. |

Comparative Analysis: In 2-hydrazinopyridine, the carbon attached to the hydrazinyl group (C-2) resonates at approximately 161 ppm, while the other ring carbons appear between 108 and 148 ppm. The presence of the second nitrogen in the pyrazine ring of this compound will influence the electron distribution and thus the chemical shifts of all ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. Experimental data for this compound is available and provides key structural confirmations.

Experimental IR Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |

| 3528 | Asymmetric N-H Stretch | -NH₂ | The presence of two distinct N-H stretching bands for the amino group is characteristic of a primary amine. |

| 3456 | Symmetric N-H Stretch | -NH₂ | This, along with the asymmetric stretch, confirms the presence of the -NH₂ group. |

| ~3200 - 3400 | N-H Stretch | -NH- | A broader absorption in this region is expected for the secondary amine of the hydrazinyl linker. |

| 3000 - 3100 | C-H Stretch | Aromatic C-H | These absorptions are characteristic of C-H bonds on an aromatic ring. |

| ~1600 - 1450 | C=C and C=N Stretch | Pyrazine Ring | Multiple bands in this region are expected due to the stretching vibrations of the pyrazine ring. |

Experimental Workflow for IR Spectroscopy:

Caption: A typical workflow for acquiring an FTIR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. While a specific experimental mass spectrum for this compound is not published, a logical fragmentation pathway can be predicted based on its structure and data from 2-hydrazinopyridine.[2][4]

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 110. The molecular ion peak is expected to be observed, confirming the molecular weight of 110.12 g/mol .[1]

-

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathway for this compound.

Interpretation of Fragmentation:

-

Loss of NH₂ (m/z 93): The initial loss of the amino radical from the hydrazinyl group is a likely fragmentation step.

-

Loss of HCN (m/z 80): Subsequent loss of a molecule of hydrogen cyanide from the pyrazine ring is a common fragmentation pattern for nitrogen-containing aromatic heterocycles.

-

Further Fragmentation: Additional losses of HCN or other small neutral molecules can lead to smaller fragment ions.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming the molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

This technical guide has provided a detailed analysis of the expected and known spectroscopic data for this compound. While a complete set of experimental spectra is not publicly available, the combination of existing IR data, predictive NMR analysis based on sound chemical principles and comparison with the analogous 2-hydrazinopyridine, and a logical interpretation of potential mass spectral fragmentation provides a robust and scientifically sound foundation for researchers working with this compound. The protocols and interpretive guidance herein should serve as a valuable resource for the synthesis, characterization, and further development of this compound and its derivatives.

References

- PubChem. 2-Hydrazinopyridine.

- PubChem. 2-Hydrazinopyrazine.

- Chylewska, A., et al. (2020). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. RSC Advances, 10(70), 42947-42961. [Link]

- NIST. 2-Hydrazinopyridine. NIST Chemistry WebBook. [Link]

Sources

A Technical Guide to the Solubility and Stability of 2-Hydrazinylpyrazine for Pharmaceutical Development

Executive Summary

2-Hydrazinylpyrazine is a nitrogen-containing heterocyclic compound of interest within medicinal chemistry and pharmaceutical research.[1] As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount for successful development. This guide provides a comprehensive technical overview of the methodologies required to characterize the aqueous and organic solubility, as well as the chemical stability, of this compound. We will delve into the causality behind experimental choices, present robust, self-validating protocols, and offer insights grounded in established pharmaceutical science. This document is intended for researchers, formulation scientists, and drug development professionals seeking to establish a foundational data package for this molecule.

Physicochemical Properties of this compound

A baseline understanding of the molecule's identity is the first step in any characterization workflow.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄ | [2] |

| Molecular Weight | 110.12 g/mol | [2] |

| Synonyms | 2-hydrazinopyrazine, pyrazin-2-ylhydrazine | [2] |

| Appearance | (To be determined experimentally) | |

| pKa | (To be determined experimentally) |

Solubility Profiling: A Cornerstone of Developability

Solubility is a critical determinant of a drug's absorption, distribution, and overall bioavailability.[3] Low aqueous solubility can impede in vitro testing and lead to poor in vivo exposure.[4] Therefore, a comprehensive solubility assessment in various media is essential. We will explore two key types of solubility measurements: thermodynamic and kinetic.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. It is the gold standard for solubility measurement and is crucial for formulation development.[5][6] The shake-flask method is the most reliable approach for this determination.[6]

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials, ensuring enough solid will remain undissolved at equilibrium.

-

Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, pH 1.2 HCl, water, ethanol, propylene glycol).

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium, generally 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. The supernatant must be separated from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable mobile phase.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A standard calibration curve must be used for accurate quantification.

Kinetic Solubility

Kinetic solubility is often measured in early drug discovery as it is a higher-throughput method.[4] It assesses the solubility of a compound upon precipitation from a stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer. This method is valuable for screening large numbers of compounds but may overestimate the true thermodynamic solubility.

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (e.g., <5% v/v) to minimize its co-solvent effect.

-

Incubation: Mix and incubate the plate for a defined period (e.g., 1-2 hours) at room temperature.

-

Precipitate Detection: The formation of a precipitate indicates that the compound's solubility limit has been exceeded. This can be measured by various methods:

Factors Influencing Solubility

The solubility of this compound will be influenced by several interconnected factors. Understanding these is key to interpreting experimental data and developing effective formulation strategies.

Caption: Key factors influencing the solubility of a pharmaceutical compound.

Stability Profiling: Ensuring Product Integrity and Safety

Chemical stability is a critical quality attribute. Degradation of an active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially toxic impurities. The hydrazine moiety, in particular, is known to be susceptible to oxidation.[8] A forced degradation study is the standard approach to identify the likely degradation pathways and develop a stability-indicating analytical method.

Potential Degradation Pathways

Based on the chemistry of hydrazines and related heterocyclic compounds, the following degradation pathways should be investigated for this compound:

-

Oxidation: The hydrazine group is prone to oxidation, which can be catalyzed by trace metals or exposure to air.[8][9][10] This is often the primary degradation route.

-

Hydrolysis: Degradation in aqueous solutions at high or low pH may occur, potentially leading to cleavage of the C-N bond.[8]

-

Photodegradation: Exposure to light, particularly UV light, can induce degradation.[8]

-

Thermal Degradation: While many nitrogen-containing heterocycles are thermally stable, elevated temperatures should be tested to assess the limits of stability.[11]

A color change in solutions, such as turning yellow or brown, is often an indicator of degradation in hydrazine-containing compounds.[8]

Forced Degradation (Stress Testing) Workflow

The goal of a forced degradation study is to intentionally degrade the compound to a modest extent (e.g., 5-20%) to produce a representative sample of degradation products.

Caption: Workflow for a forced degradation study of this compound.

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).[8]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 70°C) for a set period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat.

-

Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Heat the stock solution and a sample of the solid powder at an elevated temperature (e.g., 70°C).[8]

-

Photostability: Expose the stock solution and solid powder to light as specified in ICH guideline Q1B.

-

-

Sample Collection: Take samples at various time points. Neutralize the acidic and basic samples before analysis.

-

Control Sample: Store a portion of the stock solution under normal conditions, protected from light, to serve as a baseline control.[8]

-

Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method. The method must be able to resolve the parent this compound peak from all degradation product peaks.

-

Data Evaluation:

-

Calculate the percentage of degradation.

-

Check for peak purity of the parent compound using a photodiode array (PDA) detector.

-

Perform a mass balance calculation to ensure that the decrease in the parent compound is accounted for by the increase in degradation products.

-

Use LC-MS/MS to obtain structural information on the major degradation products.[8]

-

Analytical Methodologies for Quantification

A robust, validated analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the preferred technique.

Key Components of a Stability-Indicating HPLC Method:

-

Column: A reversed-phase column (e.g., C18) is typically a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile is often required to separate compounds with different polarities.[12]

-

Detector: A UV detector set at a wavelength where this compound has significant absorbance is standard. A PDA detector is highly recommended for assessing peak purity.

-

Derivatization: For trace-level quantification of hydrazine-containing compounds, derivatization can be employed to enhance detection.[12][13] For example, reaction with an aldehyde like salicylaldehyde or benzaldehyde forms a hydrazone derivative with a strong UV chromophore.[12][13]

Recommended Handling and Storage

Given the general reactivity of hydrazine derivatives, proper storage is crucial to ensure the long-term integrity of this compound reference standards and bulk material.

-

Storage Conditions: Store in a cool, dark, and dry environment.[8] Refrigeration (2-8°C) or freezing (-20°C) is recommended.

-

Atmosphere: To prevent oxidation, store under an inert atmosphere, such as argon or nitrogen.[8]

-

Container: Use tightly sealed containers to protect from moisture and air.

Conclusion

The successful development of this compound as a potential pharmaceutical agent hinges on a rigorous and early characterization of its solubility and stability. The protocols and methodologies outlined in this guide provide a robust framework for generating this critical data. By employing the shake-flask method for thermodynamic solubility, kinetic assays for early screening, and comprehensive forced degradation studies, researchers can build a deep understanding of the molecule's behavior. This foundational knowledge is indispensable for guiding formulation development, ensuring analytical method suitability, and ultimately, de-risking the path to clinical evaluation.

References

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5621-5625. [Link]

- Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

- Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Hydrazines. Toxicological Profile for Hydrazines. [Link]

- OSHA. (1980). Hydrazine (Method 20).

- Li, W., et al. (2002). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 91(6), 1465-1476. [Link]

- Jiang, H., et al. (2008). Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction. Analytical Chemistry, 80(14), 5449-5454. [Link]

- Bąk, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6296. [Link]

- Smolenkov, A. D., & Shpigun, O. A. (2012). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine.

- Kumar, A., et al. (2022). New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate using RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1234-1240. [Link]

- National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyrazine.

- Manning, M. J. (1997). The chemical and biochemical degradation of hydrazine.

- Akran, M. A. C., et al. (2020).

- Daskalakis, V., et al. (2018). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. Journal of Solution Chemistry, 47(8), 1361-1380. [Link]

- Ou, S., & Jafvert, C. T. (1994). Decompostion of Hydrazine in Aqueous Solutions.

Sources

- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Hydrazinopyrazine | C4H6N4 | CID 1487823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Aqueous Solubility Assay - Enamine [enamine.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. osha.gov [osha.gov]

2-Hydrazinylpyrazine and its known derivatives